1-Allylsulfanyl-3-fluorobenzene
Overview
Description
1-Allylsulfanyl-3-fluorobenzene is an organic compound with the molecular formula C9H9FS It consists of a benzene ring substituted with an allylsulfanyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-3-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorobenzenethiol with allyl bromide under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-fluorobenzenethiol and allyl bromide
Conditions: Basic medium (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol)
Procedure: The reactants are mixed and heated under reflux, leading to the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or modify the allylsulfanyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-fluorinated or modified allylsulfanyl derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-Allylsulfanyl-3-fluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-allylsulfanyl-3-fluorobenzene involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to the presence of the allylsulfanyl and fluorine groups, which can influence its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Allylsulfanyl-4-fluorobenzene: Similar structure but with the fluorine atom at the para position.
1-Allylsulfanyl-2-fluorobenzene: Similar structure but with the fluorine atom at the ortho position.
1-Allylsulfanyl-3-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-Allylsulfanyl-3-fluorobenzene is unique due to the specific positioning of the allylsulfanyl and fluorine groups on the benzene ring
Properties
IUPAC Name |
1-fluoro-3-prop-2-enylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FS/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXORYGBPZIDPCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC(=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286342 | |
Record name | 1-Fluoro-3-(2-propen-1-ylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601286342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477983-32-7 | |
Record name | 1-Fluoro-3-(2-propen-1-ylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477983-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-(2-propen-1-ylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601286342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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